2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine is a chemical compound with the molecular formula C19H18N2O It is a pyrimidine derivative, characterized by the presence of hydroxy, methyl, phenyl, and phenethyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with benzaldehyde derivatives in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl and phenethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the pyrimidine ring .
Scientific Research Applications
2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methyl-5-phenylpyrimidine
- 2-Hydroxy-4-methyl-6-phenethylpyrimidine
- 4-Methyl-5-phenyl-6-phenethylpyrimidine
Uniqueness
2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
27433-90-5 |
---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
6-methyl-5-phenyl-4-(2-phenylethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C19H18N2O/c1-14-18(16-10-6-3-7-11-16)17(21-19(22)20-14)13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,20,21,22) |
InChI Key |
XNBDLOMVHINHBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.